

4-Ethyl-2-methoxyphenol: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Ethyl-2-methoxyphenol**

Cat. No.: **B121337**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, toxicity profile, and experimental safety assessment of **4-Ethyl-2-methoxyphenol** (4-EP), also known as 4-Ethylguaiacol. This document is intended to serve as a critical resource for laboratory personnel and professionals involved in drug development and chemical research.

Chemical and Physical Properties

4-Ethyl-2-methoxyphenol is a phenolic compound with the molecular formula C₉H₁₂O₂.^[1] It is a combustible liquid that is classified as harmful if swallowed and causes skin and serious eye irritation.^[2]

Property	Value	Reference
CAS Number	2785-89-9	[1]
Molecular Weight	152.19 g/mol	[1]
Appearance	Light yellow liquid	[2]
Boiling Point	234-236 °C	[2]
Flash Point	107 °C (224 °F)	[2]
Solubility	Slightly soluble in water	[3]

Hazard Identification and GHS Classification

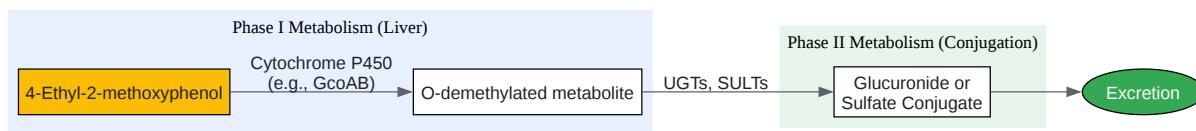
4-Ethyl-2-methoxyphenol is classified under the Globally Harmonized System (GHS) with the following hazard statements:

GHS Classification	Hazard Statement	Signal Word
Acute toxicity, Oral (Category 4)	H302: Harmful if swallowed	Warning
Skin irritation (Category 2)	H315: Causes skin irritation	Warning
Serious eye irritation (Category 2)	H319: Causes serious eye irritation	Warning
Specific target organ toxicity – single exposure (Category 3), Respiratory system	H335: May cause respiratory irritation	Warning

Source: PubChem CID 62465[\[4\]](#)

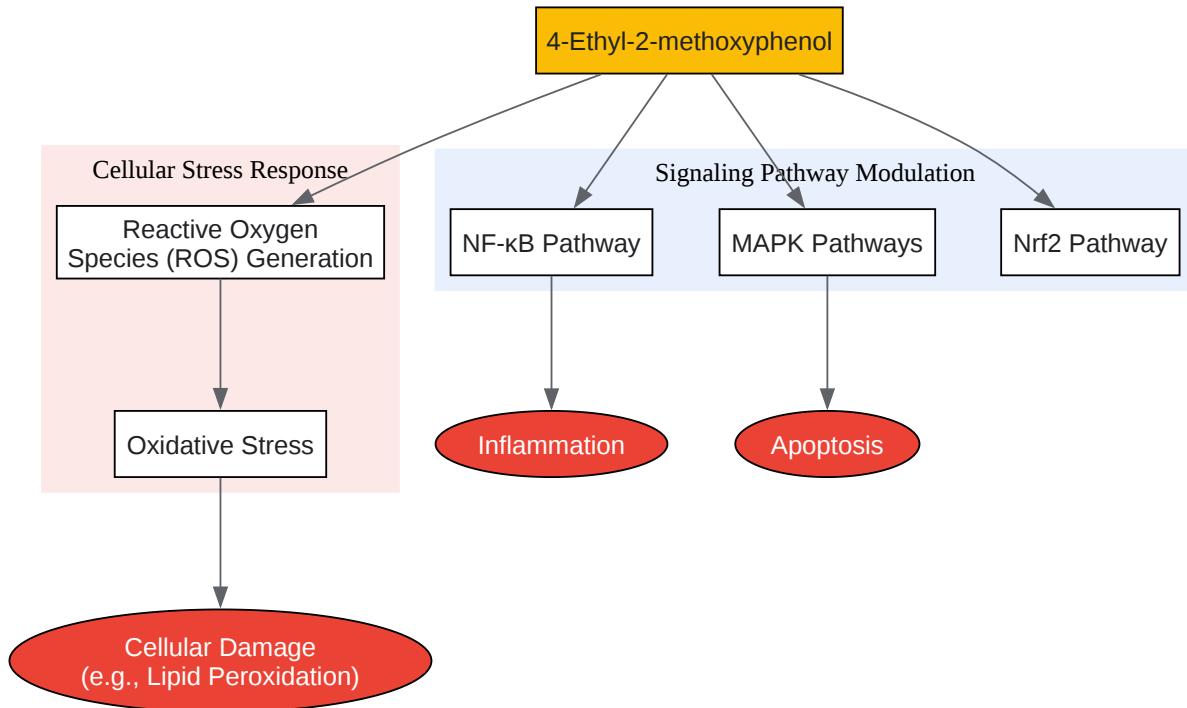
Toxicological Summary

While a specific oral LD50 for **4-Ethyl-2-methoxyphenol** is not readily available, its classification as Acute Oral Toxicity Category 4 indicates an LD50 range of 300-2000 mg/kg for rats. Toxicological data from analogous compounds, such as eugenol and guaiacol, are often used to assess its safety profile.[\[1\]](#)[\[5\]](#) Data from read-across analog guaiacol suggests that 4-ethylguaiacol is not expected to be genotoxic.[\[1\]](#)


Endpoint	Result/Classification	Species	Method	Reference
Acute Oral Toxicity	Category 4 (Harmful if swallowed)	Rat (inferred)	OECD 423 (inferred)	[2] [4]
Skin Irritation	Category 2 (Causes skin irritation)	Rabbit (inferred)	OECD 404 (inferred)	[2] [4]
Eye Irritation	Category 2 (Causes serious eye irritation)	Rabbit (inferred)	OECD 405 (inferred)	[2] [4]
Genotoxicity	Not expected to be genotoxic	(inferred from guaiacol)	Ames test (inferred)	[1]
Skin Sensitization	No Expected Sensitization Induction Level (NESIL) = 1700 $\mu\text{g}/\text{cm}^2$	(inferred from 2-methoxy-4-propylphenol)		[1]
Repeated Dose Toxicity	NOAEL = 300 mg/kg/day	Rat (inferred from eugenol)	13-week subchronic study	[5]

Metabolic and Toxicological Pathways

The metabolism of **4-Ethyl-2-methoxyphenol** is expected to follow pathways similar to other guaiacol derivatives. The primary metabolic route likely involves O-demethylation catalyzed by cytochrome P450 enzymes in the liver, followed by conjugation reactions (glucuronidation and sulfation) to facilitate excretion.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)


The toxicity of phenolic compounds is often linked to their pro-oxidant activities, which can lead to the generation of reactive oxygen species (ROS), oxidative stress, and subsequent cellular damage.[\[12\]](#)[\[13\]](#) Key signaling pathways that may be affected by phenolic compounds include:

- Nuclear Factor-κB (NF-κB) Pathway: Modulation of this pathway can lead to inflammatory responses.[14][15]
- Mitogen-Activated Protein Kinase (MAPK) Pathways: These pathways are involved in cellular processes like proliferation, differentiation, and apoptosis.[14][16][17]
- Nrf2 Pathway: This pathway is a key regulator of the cellular antioxidant response.[15]

[Click to download full resolution via product page](#)

Probable metabolic pathway of **4-Ethyl-2-methoxyphenol**.

[Click to download full resolution via product page](#)

Potential signaling pathways affected by **4-Ethyl-2-methoxyphenol**.

Handling and Safety Precautions

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear chemical safety goggles and a face shield.
- Skin Protection: Use chemical-resistant gloves (e.g., nitrile rubber) and wear a lab coat.
- Respiratory Protection: In case of insufficient ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Storage

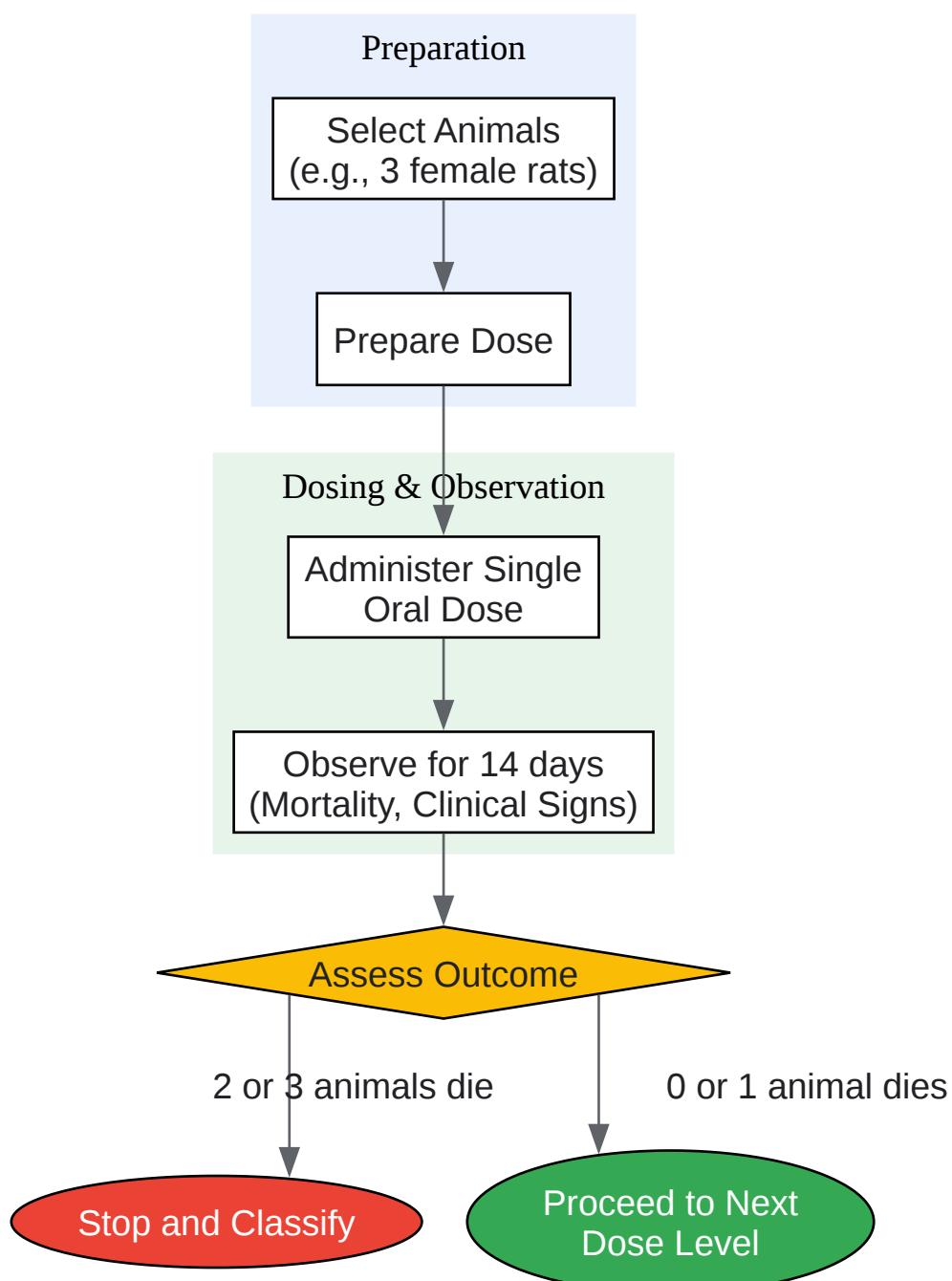
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, acid anhydrides, and acid chlorides.

First Aid Measures

- Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
- Skin Contact: Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
- Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols for Toxicity Assessment

The following are detailed methodologies for key toxicological assessments based on OECD guidelines.


Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

Objective: To determine the acute oral toxicity of a substance and classify it according to the GHS.

Methodology:

- Animal Selection: Use healthy, young adult rats of a single sex (usually females), weighing within $\pm 20\%$ of the mean weight.
- Housing and Feeding: House animals in appropriate cages with a 12-hour light/dark cycle. Provide a standard laboratory diet and unlimited access to drinking water.

- Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., corn oil, water). The concentration should be prepared to deliver the desired dose in a volume that does not exceed 1 mL/100g of body weight.
- Administration: Administer the substance in a single dose by oral gavage. Animals should be fasted overnight before dosing.
- Procedure:
 - Start with a group of 3 animals at a predetermined dose level (e.g., 300 mg/kg).
 - Observe the animals for mortality and clinical signs of toxicity for up to 14 days.
 - If no mortality occurs, proceed to a higher dose level with a new group of 3 animals.
 - If mortality occurs in 2 or 3 animals, the experiment is terminated, and the substance is classified. If one animal dies, the test is repeated at the same dose level.
- Observations: Record mortality, body weight changes, and all clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior).
- Pathology: Perform a gross necropsy on all animals at the end of the study.

[Click to download full resolution via product page](#)

Experimental workflow for OECD Guideline 423.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

Objective: To assess the potential for a substance to cause skin irritation or corrosion.

Methodology:

- Animal Selection: Use healthy, young adult albino rabbits.
- Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk of the animals.
- Application of Test Substance: Apply 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance to a small area (about 6 cm²) of the clipped skin and cover with a gauze patch and non-irritating tape.
- Exposure Duration: The exposure period is typically 4 hours.
- Observations:
 - Remove the patch and wash the treated area.
 - Score for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
 - Continue observations for up to 14 days to assess the reversibility of the effects.
- Scoring: Use a graded scoring system (e.g., Draize scale) to evaluate the severity of skin reactions.

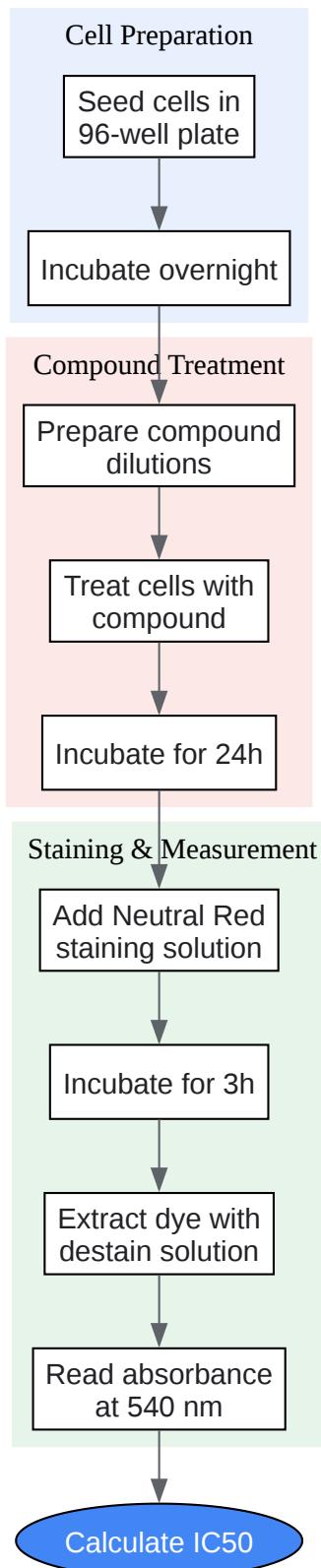
Acute Eye Irritation/Corrosion (OECD Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or corrosion.

Methodology:

- Animal Selection: Use healthy, young adult albino rabbits.
- Application of Test Substance: Instill 0.1 mL (for liquids) or 0.1 g (for solids) of the test substance into the conjunctival sac of one eye of each animal. The other eye remains untreated and serves as a control.
- Observations:
 - Examine the eyes at 1, 24, 48, and 72 hours after instillation.
 - Score for corneal opacity, iritis, and conjunctival redness and chemosis.

- Continue observations for up to 21 days if effects persist.
- Scoring: Use a standardized scoring system to evaluate the ocular reactions.

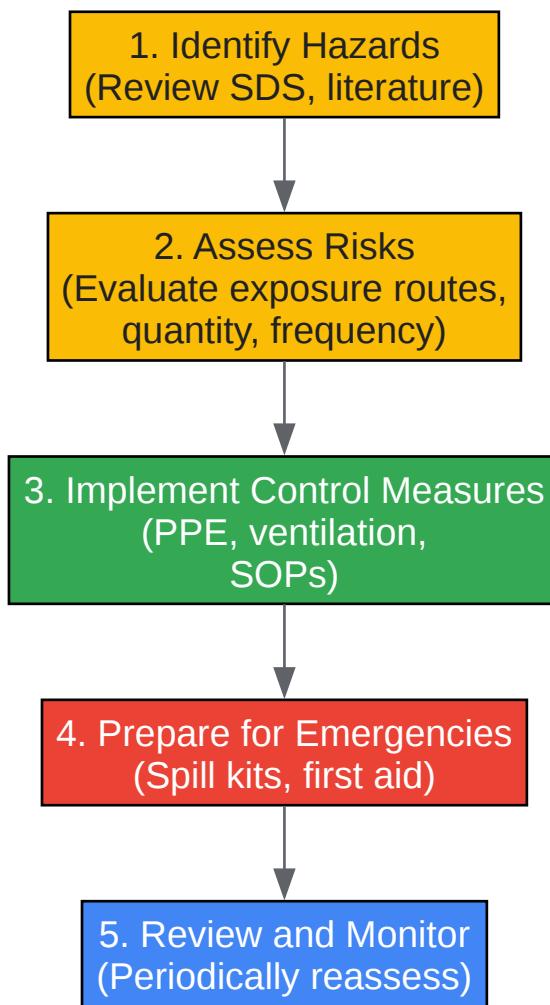

In Vitro Cytotoxicity Assay: Neutral Red Uptake (NRU)

Objective: To assess the cytotoxicity of a substance on a cell culture model.

Methodology:

- Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate and incubate until a semi-confluent monolayer is formed.[18][19][20][21][22]
- Compound Treatment: Prepare a series of dilutions of **4-Ethyl-2-methoxyphenol** in a suitable solvent (e.g., DMSO) and then in culture medium. Replace the culture medium in the wells with the medium containing the test substance.[21]
- Incubation: Incubate the cells with the test substance for a defined period (e.g., 24 hours).
[18]
- Neutral Red Staining:
 - Remove the treatment medium and wash the cells.
 - Add a medium containing neutral red dye and incubate for approximately 3 hours to allow viable cells to take up the dye into their lysosomes.[18][20]
- Dye Extraction and Measurement:
 - Wash the cells to remove excess dye.
 - Add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the cells.[20]
 - Measure the absorbance of the extracted dye using a microplate spectrophotometer at a wavelength of 540 nm.[20]

- Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in neutral red uptake (IC50) compared to the control cells.[18]



[Click to download full resolution via product page](#)

Experimental workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Chemical Safety Risk Assessment Workflow

A systematic risk assessment should be conducted before handling **4-Ethyl-2-methoxyphenol** in a laboratory setting.[23][24][25][26][27]

[Click to download full resolution via product page](#)

Workflow for conducting a chemical safety risk assessment.

This guide provides a comprehensive overview of the safety, toxicity, and handling of **4-Ethyl-2-methoxyphenol**. Researchers and laboratory personnel should always consult the most

recent Safety Data Sheet (SDS) and follow institutional safety protocols when working with this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. Showing Compound 4-Ethyl-2-methoxyphenol (FDB019887) - FooDB [\[foodb.ca\]](http://foodb.ca)
- 4. 4-Ethylguaiacol | C9H12O2 | CID 62465 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](http://pubchem.ncbi.nlm.nih.gov)
- 5. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 6. researchgate.net [researchgate.net]
- 7. Engineering a Cytochrome P450 for Demethylation of Lignin-Derived Aromatic Aldehydes - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 8. A promiscuous cytochrome P450 aromatic O-demethylase for lignin bioconversion - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Natural Polyphenol Disposition via Coupled Metabolic Pathways - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 12. Toxicological aspects of the use of phenolic compounds in disease prevention - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 13. Phenolic compounds induce ferroptosis-like death by promoting hydroxyl radical generation in the Fenton reaction - PMC [\[pmc.ncbi.nlm.nih.gov\]](http://pmc.ncbi.nlm.nih.gov)
- 14. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)

- 15. Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcres.com]
- 18. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. qualitybiological.com [qualitybiological.com]
- 21. assaygenie.com [assaygenie.com]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. Conducting a Chemical Risk Assessment in the Laboratory | Lab Manager [labmanager.com]
- 24. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 25. intersolia.com [intersolia.com]
- 26. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 27. documents.uow.edu.au [documents.uow.edu.au]
- To cite this document: BenchChem. [4-Ethyl-2-methoxyphenol: A Technical Guide to Safety, Toxicity, and Handling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b121337#4-ethyl-2-methoxyphenol-safety-toxicity-and-handling-guidelines]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com